molecular formula C14H10Cl3NO3S B2949889 2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide CAS No. 339107-72-1

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B2949889
CAS No.: 339107-72-1
M. Wt: 378.65
InChI Key: YWCNJPMZJZLKDQ-UHFFFAOYSA-N
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Description

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide is an organic compound that features both sulfonyl and acetamide functional groups

Scientific Research Applications

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2,4-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Substituted derivatives with different functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Corresponding acids and amines.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetamide group may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorobenzenesulfonyl)-N-phenylacetamide
  • 2-(2-chlorobenzenesulfonyl)-N-(4-chlorophenyl)acetamide
  • 2-(4-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide

Uniqueness

2-(2-chlorobenzenesulfonyl)-N-(2,4-dichlorophenyl)acetamide is unique due to the presence of both 2-chlorobenzenesulfonyl and 2,4-dichlorophenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal and material sciences.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3S/c15-9-5-6-12(11(17)7-9)18-14(19)8-22(20,21)13-4-2-1-3-10(13)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCNJPMZJZLKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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